molecular formula C26H42N3NaO6S B13719607 2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt

2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt

Cat. No.: B13719607
M. Wt: 547.7 g/mol
InChI Key: SBGNLQGGOAWPRY-UCXUEGNZSA-M
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Description

This compound is a synthetic bile acid derivative characterized by a steroidal backbone (5β-cholan-24-oic acid) modified with a 7-azido (Azi) group, hydroxyl groups at positions 3α and 12α, and an ethanesulfonic acid moiety conjugated via an amide linkage at C-24. The sodium salt enhances solubility, making it suitable for biochemical and pharmacological studies. Its structure is distinct from natural bile acids due to the 7-Azi substitution, which may confer unique reactivity (e.g., click chemistry applications) or biological activity .

Properties

Molecular Formula

C26H42N3NaO6S

Molecular Weight

547.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H43N3O6S.Na/c1-15(4-7-22(32)27-10-11-36(33,34)35)18-5-6-19-23-20(13-21(31)25(18,19)3)24(2)9-8-17(30)12-16(24)14-26(23)28-29-26;/h15-21,23,30-31H,4-14H2,1-3H3,(H,27,32)(H,33,34,35);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,23?,24+,25-;/m1./s1

InChI Key

SBGNLQGGOAWPRY-UCXUEGNZSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt involves several steps, including the introduction of the aminoethanesulfonic acid group and the formation of the oxo and hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Biological Activity

2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic acid sodium salt, commonly referred to as sodium taurodeoxycholate, is a bile salt derivative with significant biological activity. This compound plays a crucial role in various biological processes, including lipid metabolism, membrane protein isolation, and modulation of apoptosis.

  • Chemical Formula : C26H45NO7S.Na
  • Molecular Weight : 538.69 g/mol
  • CAS Number : 1180-95-6

Sodium taurodeoxycholate functions primarily as an anionic detergent. Its mechanism involves:

  • Membrane Interaction : It disrupts lipid bilayers, facilitating the extraction of membrane proteins.
  • Apoptosis Modulation : It influences mitochondrial pathways by affecting Bcl-2 family proteins and caspase activation, thereby inhibiting apoptosis in certain cellular contexts .

1. Membrane Protein Isolation

Sodium taurodeoxycholate is extensively used in biochemical research for isolating membrane proteins. Its ability to solubilize membrane components makes it invaluable in proteomic studies.

2. Apoptosis Inhibition

Research indicates that sodium taurodeoxycholate can inhibit apoptosis by:

  • Modulating mitochondrial membrane integrity.
  • Preventing cytochrome c release from mitochondria.
  • Inhibiting the translocation of pro-apoptotic factors such as BAX .

3. Gastrointestinal Effects

Clinical studies have shown that sodium taurodeoxycholate is generally well-tolerated at doses up to 1750 mg/day for extended periods. However, gastrointestinal side effects such as diarrhea and abdominal discomfort are common .

Case Studies and Clinical Trials

  • Clinical Safety : A study involving healthy obese individuals demonstrated the safety profile of sodium taurodeoxycholate at doses of 1750 mg/day over four weeks, with minimal adverse effects noted .
  • Apoptosis Studies : In vitro studies revealed that sodium taurodeoxycholate significantly reduced amyloid beta-induced apoptosis in neuronal cells, suggesting potential neuroprotective properties .

Table 1: Biological Activities of Sodium Taurodeoxycholate

Activity TypeDescriptionReference
Membrane Protein IsolationFacilitates extraction of inner mitochondrial proteins
Apoptosis ModulationInhibits apoptosis via mitochondrial pathways
Gastrointestinal EffectsCommon side effects include diarrhea and nausea

Table 2: Clinical Study Overview

Study TypePopulationDoseDurationFindings
Clinical TrialHealthy Obese Adults1750 mg/day4 weeksWell tolerated; minimal side effects
In Vitro StudyNeuronal CellsVariable concentrationsNot specifiedReduced amyloid beta-induced apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonated bile acid analogues. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Key Research Findings References
Target Compound : 2-[[(3α,5β,12α)-7-Azi-3,12-Dihydroxy-24-Oxocholan-24-yl]Amino]Ethanesulfonic Acid Sodium Salt - 3α,12α-Dihydroxy
- 7-Azi substitution
- 24-Oxo group
- Ethanesulfonate sodium salt
Likely derived from cholanic acid precursors via oxidation, azide introduction, and sulfonation (exact method not detailed in evidence). Limited direct data; inferred reactivity from azide group (potential for bioconjugation).
2-[[(3β,5β)-3-Hydroxy-7,24-Dioxocholan-24-yl]Amino]Ethanesulfonic Acid - 3β-Hydroxy
- 7,24-Dioxo
- Ethanesulfonate
Oxidized from tauroursodeoxycholic acid using pyridinium chlorochromate (PCC). Identified in bear bile powder; LC-QTOF/MS confirmed structure.
Sodium 3α,7α-Dihydroxy-5β-Cholane-24-Sulfonate - 3α,7α-Dihydroxy
- 24-Sulfonate
Synthesized from chenodeoxycholic acid via tosylation, iodide substitution, and sulfite reflux. Improved hydrophilicity; potential for studying bile acid transporters.
Sodium 3α,7β-Dihydroxy-5β-Cholane-24-Sulfonate - 3α,7β-Dihydroxy
- 24-Sulfonate
Derived from ursodeoxycholic acid using similar methods to above. 7β-OH configuration mimics ursodeoxycholic acid; may influence metabolic stability.
Tauroursodeoxycholic Acid Sodium Salt - 3α,7β-Dihydroxy
- Taurine conjugate (2-aminoethanesulfonate)
Direct conjugation of ursodeoxycholic acid with taurine. Neuroprotective effects; used clinically for cholestatic liver diseases.
3α,7β-Dihydroxy-5β-Cholanic Acid Sodium Salt (Ursodeoxycholate) - 3α,7β-Dihydroxy
- Free carboxylate
Natural bile acid isolated from bear bile or synthesized. Reduces cholesterol absorption; modulates apoptosis.

Key Comparative Insights

Structural Variations :

  • Hydroxylation Patterns : The target compound’s 3α,12α-dihydroxy configuration is rare; most analogues (e.g., tauroursodeoxycholate) have 3α,7α/7β-dihydroxy groups. The 12α-OH group may enhance interactions with nuclear receptors like FXR .
  • Azi Substitution : The 7-Azi group is unique and distinguishes it from natural bile acids. This modification could enable photoaffinity labeling or click chemistry for target identification .

Synthesis Challenges :

  • The target compound’s synthesis likely requires selective oxidation (to introduce 24-oxo) and azide functionalization, which is more complex than the PCC-mediated oxidation used for simpler analogues .

Analytical Data :

  • LC-QTOF/MS and NMR are critical for distinguishing isomers. For example, 3α,7α vs. 3α,7β dihydroxy isomers show distinct fragmentation patterns and chemical shifts .

Biological Activity :

  • Sulfonated analogues (e.g., sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate) exhibit enhanced solubility but reduced membrane permeability compared to carboxylate forms .
  • The azide group in the target compound may confer unique bioactivity or enable targeted drug delivery via conjugation .

Therapeutic Potential: Tauroursodeoxycholic acid sodium salt is FDA-approved for primary biliary cholangitis, highlighting the clinical relevance of sulfonated bile acids. The target compound’s 7-Azi group could expand applications to imaging or prodrug development .

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